molecular formula C12H11NO3 B8367405 Methyl 3-(allyloxy)-5-cyanobenzoate

Methyl 3-(allyloxy)-5-cyanobenzoate

Cat. No.: B8367405
M. Wt: 217.22 g/mol
InChI Key: JNVPOICQDZYLIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(allyloxy)-5-cyanobenzoate is a benzoate ester derivative featuring an allyloxy group (-O-CH₂CH=CH₂) at the 3-position and a cyano (-CN) substituent at the 5-position of the aromatic ring. The allyloxy group confers reactivity for further functionalization (e.g., via thiol-ene "click" chemistry), while the electron-withdrawing cyano group enhances electrophilic substitution resistance and may influence solubility and electronic properties.

Synthesis Insights: Based on , similar compounds are synthesized by reacting substituted benzoates with reagents like malononitrile or ethyl cyanoacetate in the presence of sulfur and triethylamine. For this compound, a plausible route involves introducing the allyloxy group via nucleophilic substitution or etherification, followed by cyanation at the 5-position .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 3-cyano-5-prop-2-enoxybenzoate

InChI

InChI=1S/C12H11NO3/c1-3-4-16-11-6-9(8-13)5-10(7-11)12(14)15-2/h3,5-7H,1,4H2,2H3

InChI Key

JNVPOICQDZYLIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C#N)OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Impact

  • Allyloxy vs. Methoxy/Benzyloxy: The allyloxy group in Methyl 3-(allyloxy)-5-cyanobenzoate offers unsaturated bonds for further reactions (e.g., polymerization or crosslinking), unlike methoxy or benzyloxy groups, which are less reactive .
  • Cyano vs. Hydroxy/Methyl: The cyano group’s strong electron-withdrawing nature deactivates the aromatic ring, directing electrophilic attacks to specific positions. In contrast, hydroxy groups () increase acidity and hydrogen-bonding capacity, while methyl groups () enhance lipophilicity .

Physicochemical Properties

  • Solubility: The cyano group improves solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to methyl or benzyloxy analogs. Ethyl esters () may exhibit lower melting points than methyl esters due to increased alkyl chain flexibility.
  • Stability : Allyl ethers (e.g., ) are prone to oxidation or thermal degradation, whereas methoxy or benzyloxy groups are more stable under standard conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.